1,2-bis[4-(4-phenylphenyl)phenyl]ethanone
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Overview
Description
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone is an organic compound with a complex aromatic structure
Preparation Methods
The synthesis of 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where benzene derivatives react with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its rigid aromatic structure.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and pathways.
Biological Studies: Researchers explore its potential as a ligand in coordination chemistry, which can lead to the development of new catalysts and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique catalytic properties, influencing reaction pathways and enhancing reaction rates .
Comparison with Similar Compounds
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone can be compared with similar compounds such as:
1,2-bis(4-pyridyl)ethane: This compound also serves as a ligand in coordination chemistry but has different electronic properties due to the presence of pyridine rings.
4,4’-bis(phenylethynyl)biphenyl: This compound has a similar aromatic structure but differs in its reactivity and applications due to the presence of ethynyl groups.
Properties
Molecular Formula |
C38H28O |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C38H28O/c39-38(37-25-23-36(24-26-37)35-21-17-33(18-22-35)30-9-5-2-6-10-30)27-28-11-13-31(14-12-28)34-19-15-32(16-20-34)29-7-3-1-4-8-29/h1-26H,27H2 |
InChI Key |
KKHDIFGHXWCTLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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